molecular formula C7H10Cl2O2 B11093466 Oxirane, 2-(2,2-dichlorocyclopropylmethoxy)methyl-

Oxirane, 2-(2,2-dichlorocyclopropylmethoxy)methyl-

Cat. No.: B11093466
M. Wt: 197.06 g/mol
InChI Key: VSEHYLJQWWFICP-UHFFFAOYSA-N
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Description

(2,2-DICHLOROCYCLOPROPYL)METHYL (2-OXIRANYLMETHYL) ETHER is a chemical compound known for its unique structure, which includes a dichlorocyclopropyl group and an oxiranylmethyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-DICHLOROCYCLOPROPYL)METHYL (2-OXIRANYLMETHYL) ETHER typically involves the reaction of 2,2-dichlorocyclopropylmethanol with an epoxide, such as epichlorohydrin, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,2-DICHLOROCYCLOPROPYL)METHYL (2-OXIRANYLMETHYL) ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or dichlorocyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2,2-DICHLOROCYCLOPROPYL)METHYL (2-OXIRANYLMETHYL) ETHER has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2-DICHLOROCYCLOPROPYL)METHYL (2-OXIRANYLMETHYL) ETHER involves its interaction with molecular targets such as enzymes or receptors. The dichlorocyclopropyl group can interact with hydrophobic pockets, while the oxiranylmethyl ether group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar dichlorinated structures but differ in their functional groups and overall reactivity.

    Coumarin Derivatives: These compounds share some structural similarities and are known for their biological activities.

Uniqueness

(2,2-DICHLOROCYCLOPROPYL)METHYL (2-OXIRANYLMETHYL) ETHER is unique due to its combination of a dichlorocyclopropyl group and an oxiranylmethyl ether group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methoxymethyl]oxirane

InChI

InChI=1S/C7H10Cl2O2/c8-7(9)1-5(7)2-10-3-6-4-11-6/h5-6H,1-4H2

InChI Key

VSEHYLJQWWFICP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)COCC2CO2

Origin of Product

United States

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